Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a quinoline core substituted with bromine, methoxy, and methyl groups, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 8-methoxy-6-methylquinoline, followed by esterification to introduce the ethyl carboxylate group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out using ethanol in the presence of a strong acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 4-azido-8-methoxy-6-methylquinoline-3-carboxylate or 4-thio-8-methoxy-6-methylquinoline-3-carboxylate.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Hydrolysis: Formation of 4-bromo-8-methoxy-6-methylquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-8-methoxy-6-methylquinoline-3-carboxylate
- Ethyl 4-fluoro-8-methoxy-6-methylquinoline-3-carboxylate
- Ethyl 4-iodo-8-methoxy-6-methylquinoline-3-carboxylate
Uniqueness
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This uniqueness can be exploited in designing compounds with tailored properties for specific applications.
Biological Activity
Ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H14BrNO3, with a molecular weight of 324.17 g/mol. The structure features a bromine atom at the 4-position, a methoxy group at the 8-position, and a methyl group at the 6-position of the quinoline ring, along with an ethyl carboxylate group at the 3-position. The unique arrangement of these substituents contributes to its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In various studies, it has been shown to inhibit the growth of several bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may interfere with bacterial cell wall synthesis or protein synthesis pathways, although further mechanistic studies are necessary to elucidate the exact mode of action .
Anticancer Activity
This compound has also been investigated for its anticancer properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.2 |
MCF-7 (breast cancer) | 7.8 |
A549 (lung cancer) | 10.1 |
The compound's anticancer activity appears to be related to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through modulation of key signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Interaction : It could interact with receptors that play a role in cell signaling and proliferation.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to cell death has been suggested as a potential mechanism in cancer cells.
Understanding these interactions is crucial for evaluating its therapeutic potential and guiding further drug development efforts .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Cancer Cell Line Study : Research conducted at a prominent university demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 breast cancer cells, indicating its potential use in breast cancer therapy.
Properties
Molecular Formula |
C14H14BrNO3 |
---|---|
Molecular Weight |
324.17 g/mol |
IUPAC Name |
ethyl 4-bromo-8-methoxy-6-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C14H14BrNO3/c1-4-19-14(17)10-7-16-13-9(12(10)15)5-8(2)6-11(13)18-3/h5-7H,4H2,1-3H3 |
InChI Key |
RYTWJCRZAYRGED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Br)C)OC |
Origin of Product |
United States |
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